![molecular formula C24H21N3O2S B2725854 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide CAS No. 864858-85-5](/img/structure/B2725854.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It also contains a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions due to the active hydrogen on C-2 of these compounds . It can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Insecticidal Activity
Pyridine derivatives have been explored for their potential use in agriculture, particularly as insecticides. A study conducted by Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives, including those related to the specified compound, against cowpea aphids. This research highlights the relevance of such compounds in developing new, effective insecticides with potentially lower environmental impacts than current options. The study found that one of the derivatives showed insecticidal activity approximately four times that of the commercial insecticide acetamiprid, indicating the significant potential of these compounds in pest control applications Bakhite et al., 2014.
Antimicrobial Properties
The quest for new antimicrobial agents has led to the exploration of pyridine derivatives, including those structurally related to the compound . Hossan et al. (2012) synthesized a series of pyridine derivatives aiming to investigate their antimicrobial efficacy. These compounds were tested against various bacterial and fungal strains, with some displaying promising antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi Hossan et al., 2012.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry due to their broad range of biological activities. Chigorina et al. (2019) explored the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the versatility of pyridine derivatives in generating diverse heterocyclic structures. This work contributes to the field by providing new pathways for the synthesis of compounds that could serve as key intermediates in the development of drugs with potential therapeutic applications Chigorina et al., 2019.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16(28)27-13-12-19-20(14-25)24(30-21(19)15-27)26-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22H,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIIHPVBKJVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)
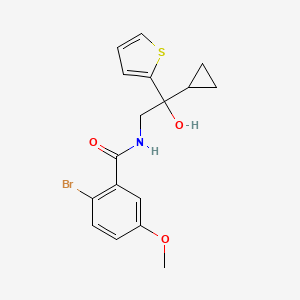
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2725774.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
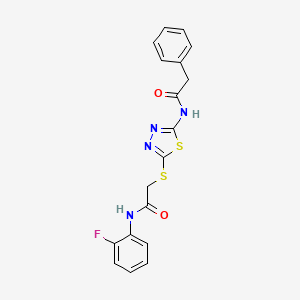
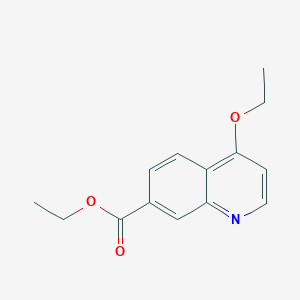

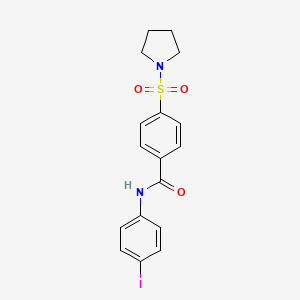
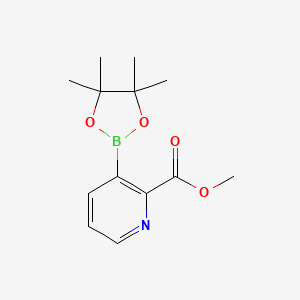
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
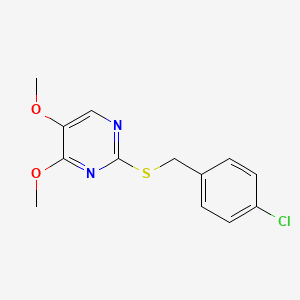
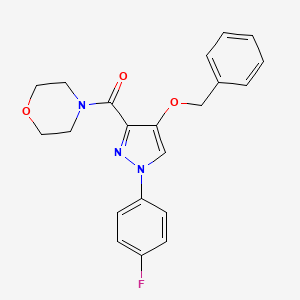

![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)
